molecular formula C9H17ClN2O B1471223 (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride CAS No. 2205384-51-4

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride

Cat. No.: B1471223
CAS No.: 2205384-51-4
M. Wt: 204.7 g/mol
InChI Key: BWMXGMNUMNBEDE-UHFFFAOYSA-N
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Description

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride is a chemical compound with a unique structure that combines a pyrrolidine ring with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride typically involves the reaction of a pyrrolidine derivative with a cyclobutyl-containing reagent. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions to introduce the amino and pyrrolidinyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-1-pyrrolidinyl)(cyclohexyl)methanone hydrochloride: This compound has a similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    Pyrrolidine derivatives: Other compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.

Uniqueness

(3-Amino-1-pyrrolidinyl)(cyclobutyl)methanone hydrochloride is unique due to the presence of both the pyrrolidine and cyclobutyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclobutylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXGMNUMNBEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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